

An In-depth Technical Guide to the Physicochemical Properties of Ranelic Acid

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Compound of Interest

Compound Name: Ranelic Acid

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Introduction

Ranelic acid is an organic acid that functions as a chelating agent for metal cations.^{[1][2][3]} It is the organic moiety of the anti-osteoporotic drug, strontium ranelate, where two atoms of stable strontium are bound to **ranelic acid**.^[4] While the therapeutic effects of the drug are primarily attributed to strontium, a thorough understanding of the physicochemical properties of the **ranelic acid** component is crucial for drug development, formulation, and understanding its mechanism of action. This technical guide provides a comprehensive overview of the core physicochemical properties of **ranelic acid**, detailed experimental protocols, and a visualization of the key signaling pathways influenced by its strontium salt.

Physicochemical Properties

The fundamental physicochemical characteristics of **ranelic acid** are summarized in the tables below. These properties are critical for predicting its behavior in biological systems and for the design of analytical and formulation strategies.

Table 1: General Physicochemical Properties of Ranelic Acid

| Property | Value | Source(s) |
|------------------|--|-----------|
| IUPAC Name | 5-[bis(carboxymethyl)amino]-3-(carboxymethyl)-4-cyanothiophene-2-carboxylic acid | [5] |
| CAS Number | 135459-90-4 | |
| Chemical Formula | C ₁₂ H ₁₀ N ₂ O ₈ S | |
| Molecular Weight | 342.28 g/mol | |
| Appearance | Solid powder | |

Table 2: Quantitative Physicochemical Data for Ranelic Acid

| Parameter | Value | Method | Source(s) |
|------------------|---|-------------------------|-----------|
| Melting Point | 146.4°C to 147.4°C | Not Specified in Source | |
| pKa | Data not available | - | |
| LogP (XLogP3-AA) | 0.3 | Computed | |
| Solubility | Soluble in DMSO | Not Specified in Source | |
| Stability | Stable for a few weeks at ambient temperature. For long-term storage, -20°C is recommended. | Not Specified in Source | |

Experimental Protocols

Detailed methodologies are essential for the accurate determination of the physicochemical properties of active pharmaceutical ingredients like **ranelic acid**. Below are generalized protocols that can be adapted for this purpose.

Synthesis of Ranelic Acid

A common synthesis route for **ranelic acid** involves the hydrolysis of its tetraester precursor.

Protocol:

- Hydrolysis: The tetraester of **ranelic acid**, methyl 5-[bis(2-ethoxy-2-oxoethyl) amino]-4-cyano-3-(2-methoxy-2-oxoethyl)-2-thiophenecarboxylate, is dissolved in a suitable solvent such as tetrahydrofuran.
- An aqueous solution of a base, for example, lithium hydroxide, is added to the solution at a controlled temperature, typically between 5-10°C.
- Acidification: After the hydrolysis is complete, the reaction mixture is acidified with a strong acid, like sulfuric acid, to a pH of less than 1.
- Isolation: The precipitated **ranelic acid** is then isolated through standard laboratory techniques such as filtration, centrifugation, or extraction with an appropriate organic solvent like ethyl acetate.
- Purification: The crude product can be further purified by recrystallization to achieve high purity (>99%).

Determination of Melting Point

The melting point is a critical indicator of purity.

Protocol (Capillary Method):

- A small, finely ground sample of dry **ranelic acid** is packed into a capillary tube.
- The capillary tube is placed in a calibrated melting point apparatus.
- The sample is heated at a controlled rate.
- The temperature range from the point at which the substance begins to melt to when it becomes completely liquid is recorded as the melting range.

Determination of n-octanol/water partition coefficient (LogP)

LogP is a measure of the lipophilicity of a compound and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol (Shake-Flask Method):

- A solution of **ranelic acid** is prepared in a biphasic system of n-octanol and water (or a suitable buffer).
- The mixture is shaken until equilibrium is reached.
- The two phases are separated by centrifugation.
- The concentration of **ranelic acid** in each phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
- The LogP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of Acid Dissociation Constant (pKa)

The pKa value provides insight into the ionization state of the molecule at different pH values, which affects its solubility and permeability across biological membranes.

Protocol (Potentiometric Titration):

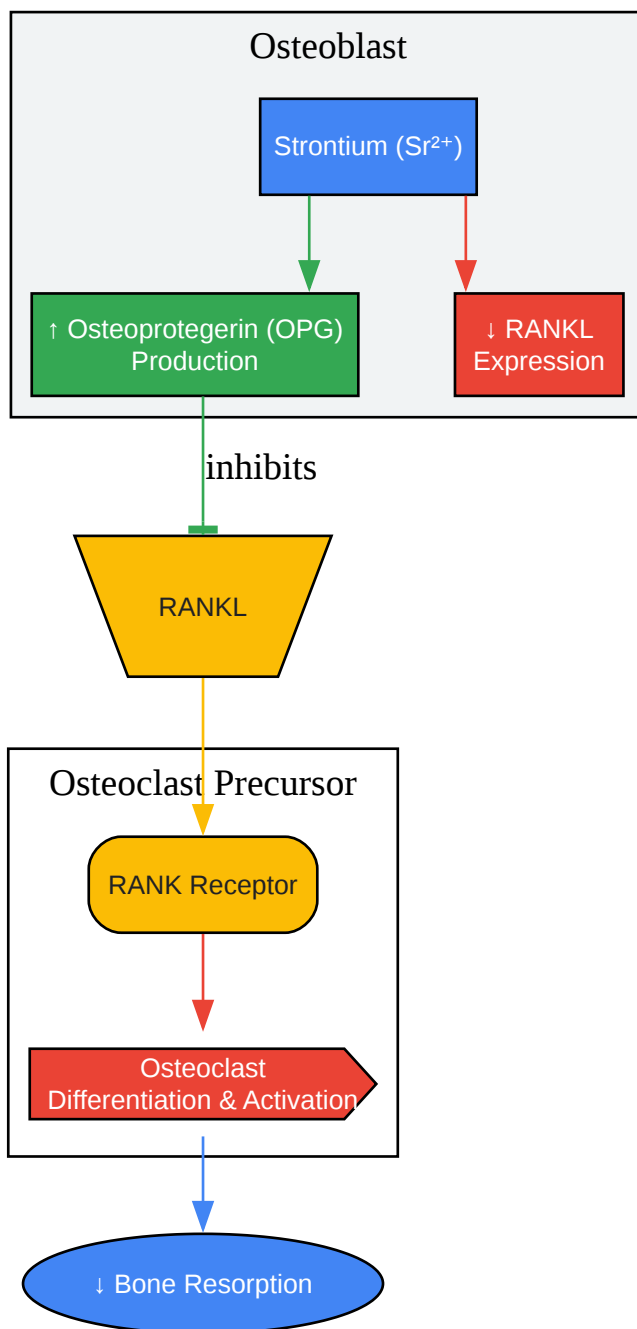
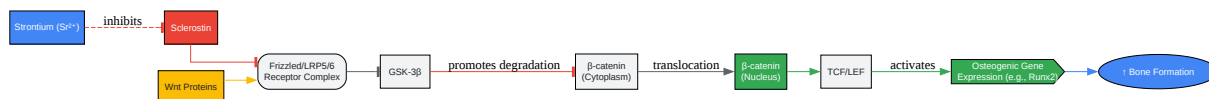
- A solution of **ranelic acid** of known concentration is prepared in water or a suitable co-solvent.
- The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
- The pH of the solution is monitored throughout the titration using a calibrated pH meter.
- The pKa is determined from the titration curve, typically at the half-equivalence point.

Signaling Pathways Influenced by Strontium Ranelate

The therapeutic effects of strontium ranelate in osteoporosis are attributed to its dual action of stimulating bone formation and inhibiting bone resorption. This is achieved through the modulation of several key signaling pathways in osteoblasts and osteoclasts. It is important to note that these effects are primarily driven by the strontium ion, with **ranelic acid** acting as the carrier.

Wnt/ β -catenin Signaling Pathway in Osteoblasts

Strontium ranelate has been shown to activate the canonical Wnt/ β -catenin signaling pathway in osteoblasts, which is a critical pathway for osteoblast differentiation and bone formation.



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